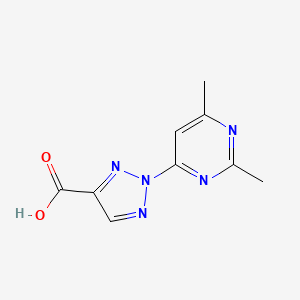
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylthioacetic acid moiety. Compounds like this are often used in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Methylthioacetic Acid Moiety: This step might involve nucleophilic substitution reactions where a methylthioacetic acid derivative reacts with the pyrrolidine intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a building block for biologically active compounds.
Medicine: Possible applications in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Lacks the methylthio group.
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(ethylthio)acetic acid: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid might confer unique reactivity and properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H21NO4S |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-5-8(7-13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clé InChI |
AFGNGVUEEOIYIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
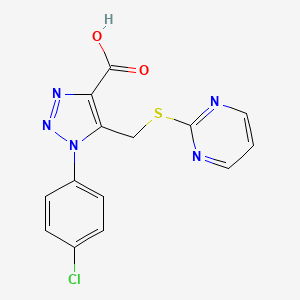
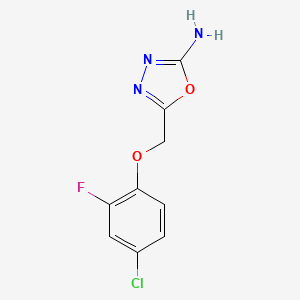
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
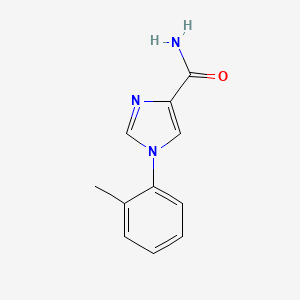
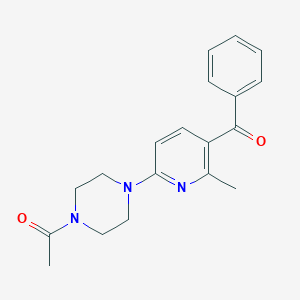
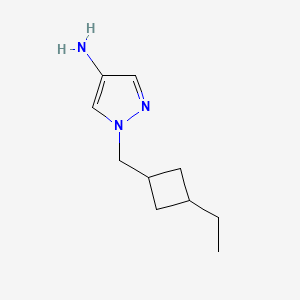
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
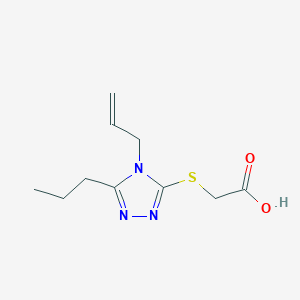
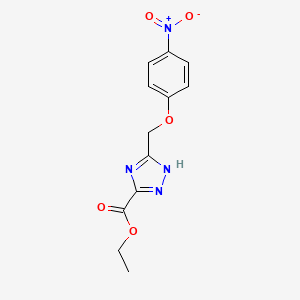
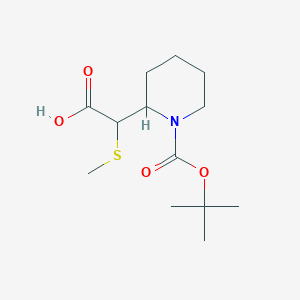
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)

